1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thiazolyl-piperidinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of Thiazolyl-Piperidine: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and α-haloketone, followed by the formation of the piperidine ring.
Formation of the Urea Linkage: The final step involves the reaction of 4-chlorobenzylamine with the thiazolyl-piperidine intermediate in the presence of a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides and other substituted derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(piperidin-3-ylmethyl)urea: Lacks the thiazole ring, which may affect its biological activity.
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)ethyl)methyl)urea: Contains an ethyl group instead of a piperidine ring, leading to different chemical properties.
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-2-yl)methyl)urea: The position of the piperidine ring is altered, which can influence its reactivity and interactions.
Uniqueness
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is unique due to the presence of both the thiazole and piperidine rings, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c18-15-5-3-13(4-6-15)10-20-16(23)21-11-14-2-1-8-22(12-14)17-19-7-9-24-17/h3-7,9,14H,1-2,8,10-12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGNSVLPUVMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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